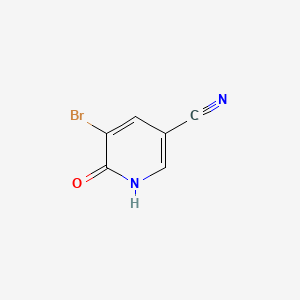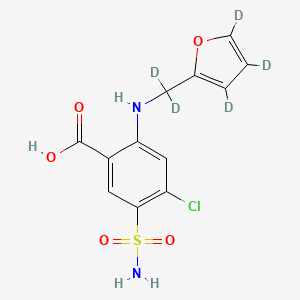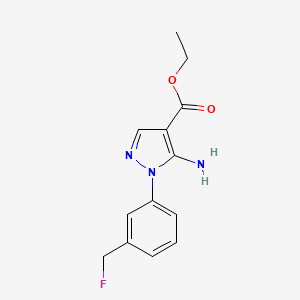
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a chemical compound with the CAS Number: 19840-44-9. Its molecular weight is 199.01 . It is also known by its IUPAC name, 5-bromo-6-hydroxynicotinonitrile .
Molecular Structure Analysis
The molecular structure of “5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile” can be represented by the linear formula C6H3BrN2O . The InChI code for this compound is 1S/C6H3BrN2O/c7-5-1-4 (2-8)3-9-6 (5)10/h1,3H, (H,9,10) .Physical And Chemical Properties Analysis
“5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile and its derivatives have been explored for their crystal structures and interaction patterns. Studies have focused on hydrogen bonding, π-interactions, and molecular layer formation, which are crucial for understanding the compound's properties and potential applications in material science and molecular engineering. Notably, the analysis of crystal structures reveals patterns of dimer formation and intermolecular interactions that contribute to the stability and properties of these compounds (Naghiyev et al., 2022).
Optical Properties and Structural Analysis
The synthesis and characterization of pyridine derivatives, including the study of their optical properties through UV-Vis and fluorescence spectroscopy, have been conducted. These investigations are integral for applications in photophysics and photochemistry, where understanding the effect of substituents on emission spectra is essential. Such studies provide insight into the compound's behavior in various solvents and its potential use in developing optoelectronic devices (Cetina et al., 2010).
Photosensitivity and Electronic Properties
Research into the condensation reactions involving 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives has led to the development of novel compounds with significant photosensitivity and electronic properties. These attributes are crucial for applications in photovoltaics and optoelectronic devices, indicating the compound's utility in enhancing the performance of heterojunctions under various illumination conditions (Roushdy et al., 2019).
Electrocatalytic Applications
The electrocatalytic assembly of derivatives involving 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile demonstrates an efficient approach to synthesizing chromene derivatives. This method highlights the compound's potential in catalysis, particularly in synthesizing medically relevant and functionalized organic molecules through multicomponent reactions (Vafajoo et al., 2014).
Antimicrobial Activity
The structural modifications of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives have been explored for their potential antimicrobial activity. By synthesizing novel cyanopyridine derivatives and evaluating their activity against various bacterial strains, research suggests these compounds could serve as templates for developing new antimicrobial agents, highlighting their significance in medicinal chemistry (Bogdanowicz et al., 2013).
Safety and Hazards
This compound is associated with certain hazards. The GHS pictograms indicate that it is a warning substance . The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIBXYJEJGGUFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652731 |
Source


|
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
CAS RN |
19840-44-9 |
Source


|
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine](/img/structure/B563102.png)
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/no-structure.png)









